![molecular formula C6H13Cl2N5O B2836341 2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride CAS No. 2377032-88-5](/img/structure/B2836341.png)
2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride
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Overview
Description
The compound “2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride” is a heterocyclic organic compound. It consists of a 1,2,4-triazole ring substituted with an amino group . This compound is related to the class of compounds known as 3-amino-1,2,4-triazoles .
Synthesis Analysis
The synthesis of similar compounds, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, has been reported in the literature . Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques such as NMR spectroscopy and X-ray crystallography . The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using these techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported in the literature . These compounds are typically colorless/white crystals or powder . They are soluble in water and various organic solvents .Scientific Research Applications
Synthesis of New Compounds
The compound is used in the synthesis of new compounds. Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples .
Tautomerism Studies
The compound is used in tautomerism studies. The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .
Synthesis of 1,2,4-Triazole-Containing Scaffolds
The compound is used in the synthesis of 1,2,4-triazole-containing scaffolds. These scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies .
Antimicrobial Agent
The compound has potential as an antimicrobial agent. Various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .
Pharmaceutical Applications
The compound is used in pharmaceutical applications. It is present in various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group .
Inhibitor of Kinases
The compound is used as an inhibitor of kinases. 3(5)-amino-1,2,4-triazoles were recently reported to be potent inhibitors of kinases .
Inhibitor of Lysine-Specific Demethylase 1
The compound is used as an inhibitor of lysine-specific demethylase 1. 3(5)-amino-1,2,4-triazoles were recently reported to be potent inhibitors of lysine-specific demethylase 1 .
Inhibitor of Acidic Mammalian Chitinase
The compound is used as an inhibitor of acidic mammalian chitinase. 3(5)-amino-1,2,4-triazoles were recently reported to be potent inhibitors of acidic mammalian chitinase .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study of similar compounds involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . This includes the design of many methods for the synthesis of this scaffold that exhibits biological activity .
properties
IUPAC Name |
2-amino-3-(4-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O.2ClH/c1-11-3-9-10-5(11)2-4(7)6(8)12;;/h3-4H,2,7H2,1H3,(H2,8,12);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTABBRJNSCYHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CC(C(=O)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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